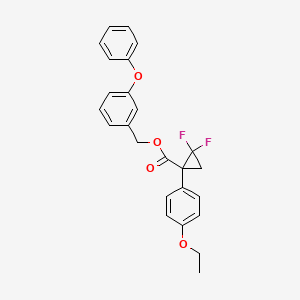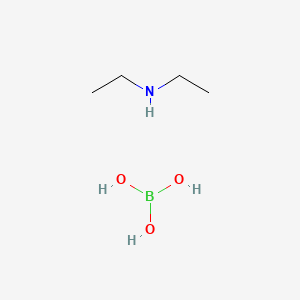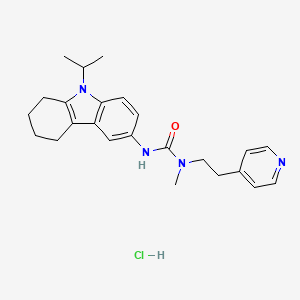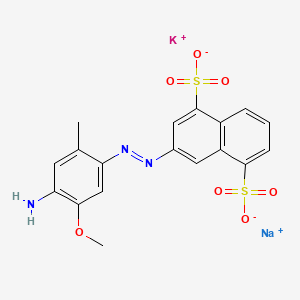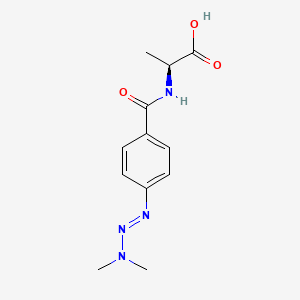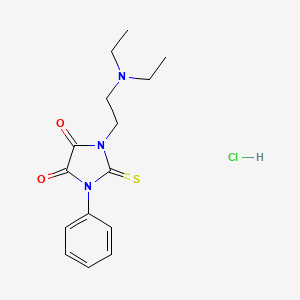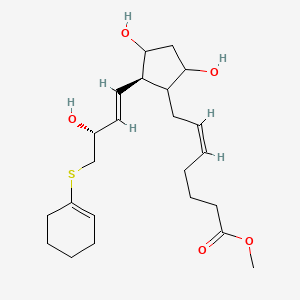
cis-4-Hydroxymellein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Hydroxymellein: is a naturally occurring compound belonging to the class of 3,4-dihydroisocoumarins, which are a subgroup of isocoumarins. These compounds are primarily produced by fungi, but can also be found in plants, insects, and bacteria . This compound is known for its intriguing chemical structure and biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-4-Hydroxymellein can be synthesized through various methods. One common approach involves the use of fungal cultures, such as those of Lasidiplodia theobromae . The compound can be isolated from the culture filtrates of these fungi. Another method involves the use of the fungus Alternaria brassicae, which produces this compound along with other metabolites .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi known to produce this compound. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: cis-4-Hydroxymellein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
cis-4-Hydroxymellein has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-4-Hydroxymellein involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes . In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
cis-4-Hydroxymellein is unique among its analogs due to its specific stereochemistry and biological activities. Similar compounds include:
trans-4-Hydroxymellein: Differing in the spatial arrangement of hydroxyl groups, this compound exhibits different reactivity and biological properties.
Mellein: Lacking the hydroxyl group, mellein has distinct chemical and biological characteristics.
5-Hydroxymellein: Another analog with a hydroxyl group at a different position, leading to varied biological activities.
These compounds, while structurally related, exhibit unique properties that make this compound particularly interesting for specific applications.
Eigenschaften
CAS-Nummer |
32885-83-9 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m1/s1 |
InChI-Schlüssel |
STSOHAOGZMLWFR-ANLVUFKYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C2=C(C(=CC=C2)O)C(=O)O1)O |
Kanonische SMILES |
CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




